molecular formula C10H11N5 B1329753 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- CAS No. 4086-63-9

1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-

Cat. No. B1329753
CAS RN: 4086-63-9
M. Wt: 201.23 g/mol
InChI Key: VWWIROAZLXEHMJ-UHFFFAOYSA-N
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Description

The compound "1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-" is a derivative of the 1,3,5-triazine family, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in organic chemistry due to its three nitrogen atoms, which can participate in various chemical reactions and interactions. The presence of the phenylmethyl group suggests additional possibilities for chemical modification and interaction due to the aromatic ring.

Synthesis Analysis

The synthesis of triazine derivatives can be achieved through the reaction of cyanoguanidine with dicyanobenzene isomers, as demonstrated in the preparation of 2,4-diamino-6-(3'-cyanophenyl)-1,3,5-triazine and 2,4-diamino-6-(4'-cyanophenyl)-1,3,5-triazine . Another approach involves the cyclization of dimethylbiguanide hydrochloride with ethyl chloroacetate to produce 2-dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine, which can further react with various nucleophiles to yield different triazine derivatives . Additionally, the synthesis of bicyclic compounds such as 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones from N-triazolide imidates and 1,2,4-triazole-3,5-diamine has been reported .

Molecular Structure Analysis

The molecular structure of triazine derivatives can vary depending on the substituents attached to the triazine ring. For instance, the triazine derivatives mentioned in paper crystallize in different monoclinic systems and exhibit non-planar structures due to intermolecular interactions such as hydrogen bonds and π-π interactions. The rotation barrier for the rings around the inter-rings C–C bond is approximately 28.4 and 27.7 kJ/mol for the two derivatives, respectively .

Chemical Reactions Analysis

Triazine derivatives can participate in various chemical reactions. For example, the addition of phenyl isocyanate and phenyl isothiocyanate to partially cyclic 1,3-diaza-1,3-butadienes leads to the synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones and -2,4(1H,3H)-dithiones through a 4π+2π cyclodimerization . This demonstrates the reactivity of the triazine ring towards nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine-based compounds can be tailored by modifying the substituents on the triazine ring. For instance, the solubility, electrochemical behavior, and thermal stability of polyimides synthesized from triazine-based diamine monomers can be significantly improved by introducing benzene or fluorobenzene as pendant groups . The resulting polyimides exhibit excellent solubility in polar aprotic solvents and enhanced thermal stability, which can be advantageous for applications in polymer semiconductors .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,3,5-Triazine derivatives have been investigated for their antimicrobial activity . They are prepared by conventional methods or using microwave irradiation .
  • Methods of Application : The derivatives are synthesized by replacing chloride ions in cyanuric chloride . Using microwave irradiation gives the desired products in less time, with good yield and higher purity .
  • Results : Some compounds showed promising activity against Staphylococcus aureus and Escherichia coli . For example, compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin .

Anticancer, Antibacterial, and Antifungal Properties

  • Scientific Field : Pharmacology
  • Application Summary : Novel hybrid chalcones and 1,3,5-triazine-based pyrimido [4,5-b] [1,4]diazepines have been synthesized and evaluated for their anticancer, antibacterial, antifungal, and cytotoxic properties .
  • Methods of Application : The compounds are synthesized using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines .
  • Results : Some compounds exhibited outstanding anticancer activity against a panel of 60 cancer cell lines . For example, compounds (10) and (13) were more active against MRSA and E. coli than ampicillin .

Herbicide and Material Chemistry Applications

  • Scientific Field : Agricultural and Material Chemistry
  • Application Summary : 1,3,5-Triazine derivatives have been used as effective herbicides and in material chemistry as acceptors in star-shaped systems .
  • Methods of Application : The derivatives are synthesized from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) .
  • Results : The specific results or outcomes of these applications are not detailed in the available resources .

Immobilization of Silver Nanoparticles

  • Scientific Field : Material Science
  • Application Summary : 1,3,5-Triazine-based polymers have been used for the immobilization of silver nanoparticles .
  • Methods of Application : The polymers are prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The microwave irradiation provides the target polymers in less reaction time with higher yields and purities .
  • Results : The particle size of AgNPs was less than 20 nm as observed from TEM .

Synthesis of Biologically Important Organic Molecules

  • Scientific Field : Organic Chemistry
  • Application Summary : Triazine and tetrazine moieties are building blocks and have provided a new dimension to the design of biologically important organic molecules .
  • Methods of Application : The molecules undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
  • Results : Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

High Iodine Capture and Fluorescence Sensing of o-Nitrophenol

  • Scientific Field : Analytical Chemistry
  • Application Summary : Triazine-based conjugated microporous polymers have been used for high iodine capture and fluorescence sensing of o-nitrophenol .
  • Methods of Application : The specific methods of application are not detailed in the available resources .
  • Results : The specific results or outcomes of these applications are not detailed in the available resources .

Electroluminescent Materials

  • Scientific Field : Material Science
  • Application Summary : Functionalized 1,3,5-triazine derivatives have been used as components for photo- and electroluminescent materials . They are used in electroluminescent devices, phosphorescent emitters, hole transport materials for perovskite solar cells, and thermally activated delayed fluorescence (TADF) materials .
  • Methods of Application : The specific methods of application are not detailed in the available resources .
  • Results : The specific results or outcomes of these applications are not detailed in the available resources .

Two-Photon Absorption and Nonlinear Optical Properties

  • Scientific Field : Photonics
  • Application Summary : Some 1,3,5-triazine derivatives exhibit two-photon absorption, two-photon excited fluorescence and nonlinear optical properties .
  • Methods of Application : The specific methods of application are not detailed in the available resources .
  • Results : The specific results or outcomes of these applications are not detailed in the available resources .

Data Storage

  • Scientific Field : Data Storage
  • Application Summary : Hyper-branched and linear polymers based on 1,3,5-triazine derivatives have been used for multilayer data storage applications .
  • Methods of Application : The specific methods of application are not detailed in the available resources .
  • Results : The specific results or outcomes of these applications are not detailed in the available resources .

Safety And Hazards

The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear protective gloves, eye protection, and face protection when handling the compound .

Future Directions

The future directions for “1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-” could involve further exploration of its biological activities and potential applications in pharmaceuticals. The development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-N-benzyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWIROAZLXEHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193835
Record name 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-

CAS RN

4086-63-9
Record name 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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